molecular formula C7HCl2F5O B1529976 1,4-Dichloro-2-difluoromethoxy-3,5,6-trifluorobenzene CAS No. 1806353-98-9

1,4-Dichloro-2-difluoromethoxy-3,5,6-trifluorobenzene

Cat. No.: B1529976
CAS No.: 1806353-98-9
M. Wt: 266.98 g/mol
InChI Key: UHOFFBPWFQAMSL-UHFFFAOYSA-N
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Description

1,4-Dichloro-2-difluoromethoxy-3,5,6-trifluorobenzene is a complex organic compound characterized by its multiple halogen atoms and a difluoromethoxy group. This compound is notable for its unique chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,4-Dichloro-2-difluoromethoxy-3,5,6-trifluorobenzene typically involves halogenation and difluoromethoxylation reactions

Industrial Production Methods: In an industrial setting, the compound is produced through controlled chemical reactions under specific conditions to ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1,4-Dichloro-2-difluoromethoxy-3,5,6-trifluorobenzene undergoes various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

  • Reduction: Reduction reactions can lead to the formation of less halogenated derivatives.

  • Substitution: Substitution reactions, particularly nucleophilic substitutions, are common, where the halogen atoms are replaced by other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

  • Substitution: Nucleophiles like sodium hydroxide (NaOH) and various amines are employed.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of less halogenated derivatives.

  • Substitution: Formation of various functionalized benzene derivatives.

Scientific Research Applications

1,4-Dichloro-2-difluoromethoxy-3,5,6-trifluorobenzene is extensively used in scientific research across multiple fields:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the development of new pharmaceuticals and materials.

  • Biology: The compound is used in biochemical studies to understand enzyme mechanisms and metabolic pathways.

  • Medicine: It is explored for its potential therapeutic properties, including its use in drug design and development.

  • Industry: The compound finds applications in the production of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism by which 1,4-Dichloro-2-difluoromethoxy-3,5,6-trifluorobenzene exerts its effects involves its interaction with specific molecular targets and pathways. The presence of multiple halogen atoms and the difluoromethoxy group enhances its reactivity, allowing it to participate in various biochemical and chemical processes.

Comparison with Similar Compounds

1,4-Dichloro-2-difluoromethoxy-3,5,6-trifluorobenzene is unique due to its specific arrangement of halogen atoms and functional groups. Similar compounds include:

  • 1,2-Dichloro-4-fluoromethoxy-3,5,6-trifluorobenzene

  • 1,3-Dichloro-2-difluoromethoxy-4,5,6-trifluorobenzene

These compounds share structural similarities but differ in the positioning of their halogen atoms and functional groups, leading to variations in their chemical properties and applications.

Biological Activity

1,4-Dichloro-2-difluoromethoxy-3,5,6-trifluorobenzene is a fluorinated aromatic compound with significant potential in pharmaceutical applications. Its unique chemical structure allows it to interact with biological systems in various ways, making it a subject of interest in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C7HCl2F5O
  • Molecular Weight : 266.98 g/mol
  • CAS Number : 1807038-55-6

The compound features multiple halogen substituents that enhance its reactivity and biological interactions. The presence of fluorine atoms often correlates with increased lipophilicity and metabolic stability.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Similar fluorinated compounds have shown the ability to inhibit key enzymes involved in metabolic pathways. For instance, fluorinated derivatives of glucose analogs have been reported to inhibit hexokinase activity in cancer cells, suggesting a potential mechanism for this compound as well .
  • Anticancer Properties : The compound may exhibit anticancer activity by targeting metabolic pathways that are upregulated in tumors. Research indicates that halogenated compounds can interfere with glycolysis and other metabolic processes critical for tumor growth .
  • Receptor Modulation : Some studies suggest that compounds with similar structures can act as modulators of various receptor types, potentially influencing cell signaling pathways involved in proliferation and apoptosis.

In Vitro Studies

Recent studies have evaluated the cytotoxic effects of fluorinated compounds on cancer cell lines. For example:

  • A study investigated the effects of halogenated glucose analogs on glioblastoma multiforme (GBM) cells. The results indicated that these compounds exhibited potent cytotoxicity with low IC50 values under hypoxic conditions . This suggests that this compound might similarly affect GBM or other aggressive cancers.

Enzymatic Assays

Enzymatic assays conducted on related compounds showed that halogenation at specific positions significantly enhances enzyme inhibition compared to non-fluorinated counterparts. This finding supports the hypothesis that this compound could be an effective inhibitor of glycolytic enzymes in cancer metabolism.

Data Table: Biological Activity Summary

Study Cell Type Compound Tested IC50 Value (µM) Mechanism of Action
Fluorinated glucose analogsGlioblastoma (GBM)Halogenated derivatives< 10Hexokinase inhibition
Enzymatic assaysVariousRelated fluorinated compoundsVariesGlycolysis pathway inhibition
Receptor modulation studiesCancer cell linesSimilar fluorinated compoundsNot specifiedModulation of signaling pathways

Properties

IUPAC Name

1,4-dichloro-2-(difluoromethoxy)-3,5,6-trifluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7HCl2F5O/c8-1-3(10)4(11)2(9)6(5(1)12)15-7(13)14/h7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHOFFBPWFQAMSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1Cl)F)F)Cl)F)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7HCl2F5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.